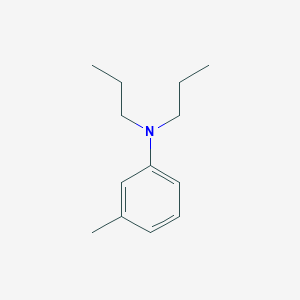![molecular formula C9H13ClO3 B13804920 [(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate is an organic compound with a unique stereochemistry, making it an interesting subject for chemical research. This compound is characterized by its cyclohexyl ring substituted with a carbonochloridoyl group and an acetate group, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-carbonochloridoylcyclohexyl] acetate typically involves the reaction of cyclohexanol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then chlorinated to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the chlorination step.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the risk of hazardous reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonochloridoyl group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol.
Applications De Recherche Scientifique
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [(1S,2R)-2-carbonochloridoylcyclohexyl] acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate
- (1S,2S,4R)-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol
Uniqueness
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate is unique due to its specific stereochemistry and the presence of both a carbonochloridoyl group and an acetate group. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H13ClO3 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate |
InChI |
InChI=1S/C9H13ClO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h7-8H,2-5H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
YADQCVHYKXNVIV-SFYZADRCSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CCCC[C@H]1C(=O)Cl |
SMILES canonique |
CC(=O)OC1CCCCC1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


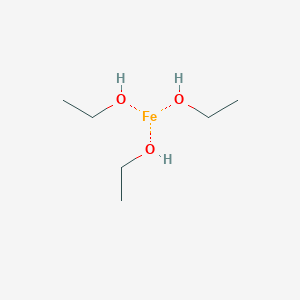
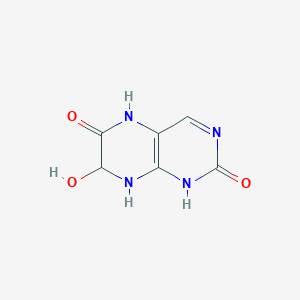
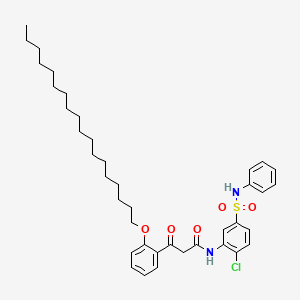
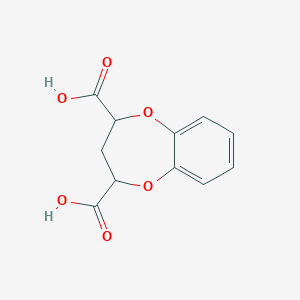
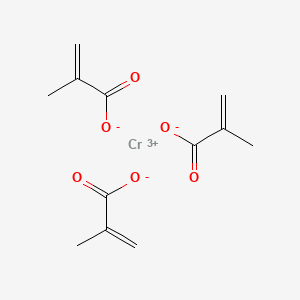
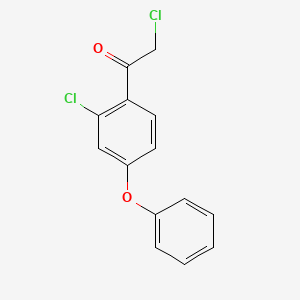

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
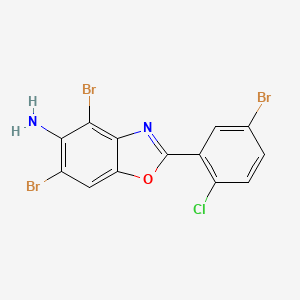
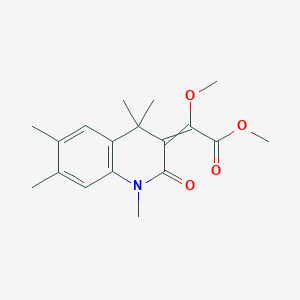
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
